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molecular formula C16H12Br2O3 B8463124 2-Bromo-1-(3-(4-(2-bromoacetyl)phenoxy)phenyl)ethanone

2-Bromo-1-(3-(4-(2-bromoacetyl)phenoxy)phenyl)ethanone

Cat. No. B8463124
M. Wt: 412.07 g/mol
InChI Key: RDQIMTTXCCJJTB-UHFFFAOYSA-N
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Patent
US08436036B2

Procedure details

To a solution of 2,2-dibromo-1-(3-(4-(2,2-dibromoacetyl)phenoxy)phenyl)ethanone (16 g, 28 mmol) in tetrahydrofuran (300 mL) at 0° C. was added triethylamine (3.6 mL) and diethyl phosphite (10.7 mL, 83.2 mmol). The reaction was warmed gradually to room temperature and the mixture was stirred during 30 minutes and concentrated under reduced pressure. The mixture was partitioned between ethyl acetate and water. The aqueous layer was extracted with EtOAc and the combined organic layers were dried (MgSO4), filtered, and concentrated in vacuo. The resultant crude material was purified by flash chromatography (silica gel: EtOAc/heptane: 3/7) to afford 2-bromo-1-(3-(4-(2-bromoacetyl)phenoxy)phenyl)ethanone (10.2 g, 88%) as yellow oil.
Name
2,2-dibromo-1-(3-(4-(2,2-dibromoacetyl)phenoxy)phenyl)ethanone
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2](Br)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][C:12]2[CH:17]=[CH:16][C:15]([C:18](=[O:22])[CH:19](Br)[Br:20])=[CH:14][CH:13]=2)[CH:6]=1)=[O:4].C(N(CC)CC)C.P([O-])(OCC)OCC>O1CCCC1>[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][C:12]2[CH:17]=[CH:16][C:15]([C:18](=[O:22])[CH2:19][Br:20])=[CH:14][CH:13]=2)[CH:6]=1)=[O:4]

Inputs

Step One
Name
2,2-dibromo-1-(3-(4-(2,2-dibromoacetyl)phenoxy)phenyl)ethanone
Quantity
16 g
Type
reactant
Smiles
BrC(C(=O)C1=CC(=CC=C1)OC1=CC=C(C=C1)C(C(Br)Br)=O)Br
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10.7 mL
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred during 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant crude material was purified by flash chromatography (silica gel: EtOAc/heptane: 3/7)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(=O)C1=CC(=CC=C1)OC1=CC=C(C=C1)C(CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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